molecular formula C18H24BFN2O4S B13925229 tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

Cat. No.: B13925229
M. Wt: 394.3 g/mol
InChI Key: MOGVIYKYDYLGKU-UHFFFAOYSA-N
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Description

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate is a complex organic compound that features a benzo[d]thiazole core substituted with a fluoro group and a dioxaborolane moiety

Preparation Methods

The synthesis of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluoro group and the dioxaborolane moiety. The final step involves the protection of the amine group with a tert-butyl carbamate. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the dioxaborolane group .

Chemical Reactions Analysis

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro group can enhance the compound’s binding affinity to certain targets, while the benzo[d]thiazole core can interact with various biological pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate lies in its combination of the benzo[d]thiazole core, fluoro group, and dioxaborolane moiety, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C18H24BFN2O4S

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C18H24BFN2O4S/c1-16(2,3)24-15(23)22-14-21-12-10(8-9-11(20)13(12)27-14)19-25-17(4,5)18(6,7)26-19/h8-9H,1-7H3,(H,21,22,23)

InChI Key

MOGVIYKYDYLGKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC(=N3)NC(=O)OC(C)(C)C

Origin of Product

United States

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